Cas no 1396708-09-0 (4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)

4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- F6247-0427
- 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 1396708-09-0
- 4-(2-chlorophenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
- AKOS024544331
- VU0540963-1
- 4-(2-chlorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
-
- Inchi: 1S/C17H16ClNO3/c1-11-17(20)19(14-8-4-3-7-13(14)18)10-12-6-5-9-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3
- InChI Key: RUSZGAFMVUKORM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1N1C(C(C)OC2C(=CC=CC=2C1)OC)=O
Computed Properties
- Exact Mass: 317.0818711g/mol
- Monoisotopic Mass: 317.0818711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 38.8Ų
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6247-0427-40mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-15mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-20μmol |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-2mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-30mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-5mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-10mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-75mg |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-5μmol |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6247-0427-2μmol |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one |
1396708-09-0 | 2μmol |
$57.0 | 2023-09-09 |
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Related Literature
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Introduction to 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS No. 1396708-09-0)
4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one, with the CAS number 1396708-09-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The molecular structure of 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is characterized by a benzoxazepine core with specific substituents that contribute to its unique pharmacological profile. The presence of a 2-chlorophenyl group and a 9-methoxy substituent on the benzoxazepine ring system imparts specific interactions with biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has also been investigated for its neuroprotective properties. Studies conducted in animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism of action is thought to involve the modulation of oxidative stress and the inhibition of apoptosis in neuronal cells.
The pharmacokinetic properties of 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one have also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Furthermore, its low toxicity profile and minimal side effects enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported. These findings have paved the way for further clinical investigations to explore its therapeutic potential in various disease conditions.
In conclusion, 4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS No. 1396708-09-0) is a promising compound with a wide range of potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to the advancement of medicinal chemistry.
1396708-09-0 (4-(2-chlorophenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one) Related Products
- 1333714-43-4((Rac)-Benpyrine)
- 1370514-36-5(1-[(2S)-4,4-difluoropiperidin-2-yl]methanamine)
- 1220030-58-9(4-(2-Fluorobenzyl)-1,4-diazepan-5-one)
- 852373-89-8(N-(4-chlorophenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 899976-10-4(5-bromo-N-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenylfuran-2-carboxamide)
- 2228987-79-7(3-(1-methyl-1H-1,3-benzodiazol-5-yl)but-3-en-1-amine)
- 1383429-83-1(2,6-Dimethylphenylzinc bromide)
- 1341594-89-5(1-Amino-3,3,4,4,4-pentafluorobutan-2-ol)
- 315671-27-3(2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid)
- 1005303-26-3(3,4,5-triethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide)




